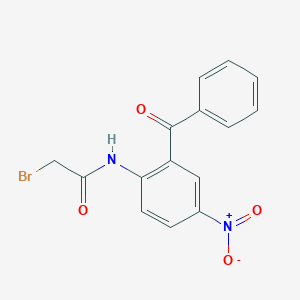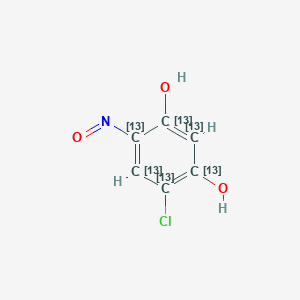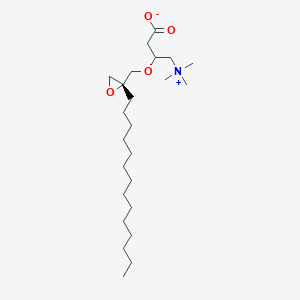
2-Tetradecylglycidylcarnitine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tetradecylglycidylcarnitine, commonly known as TDGC, is a synthetic derivative of carnitine. It was first synthesized in the 1980s and has since been extensively studied for its potential applications in various fields of research. TDGC is a promising compound due to its unique chemical structure and its ability to interact with biological systems. In
Mécanisme D'action
TDGC interacts with biological systems through its ability to bind to and modulate the activity of various enzymes and receptors. It has been shown to inhibit the activity of histone deacetylase enzymes, which play a role in the regulation of gene expression. TDGC also binds to and activates peroxisome proliferator-activated receptors, which play a role in the regulation of lipid and glucose metabolism.
Effets Biochimiques Et Physiologiques
TDGC has been shown to have a number of biochemical and physiological effects. It has been shown to increase the uptake and utilization of fatty acids in cells, which can lead to increased energy production. TDGC has also been shown to increase insulin sensitivity and glucose uptake in cells, which can improve glucose metabolism. Additionally, TDGC has been shown to have anti-inflammatory effects, which can help to reduce inflammation and oxidative stress in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of TDGC is its ability to interact with biological systems in a specific and targeted manner. This makes it a useful tool for studying the role of specific enzymes and receptors in various biological processes. However, one limitation of TDGC is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on TDGC. One area of interest is its potential applications in the treatment of cancer. TDGC has been shown to have anticancer properties, and further research is needed to explore its potential as a cancer treatment. Another area of interest is its potential applications in the treatment of metabolic disorders. TDGC has been shown to have beneficial effects on glucose and lipid metabolism, and further research is needed to explore its potential as a treatment for conditions such as obesity and diabetes. Additionally, further research is needed to explore the potential of TDGC as a tool for studying the role of specific enzymes and receptors in various biological processes.
Conclusion:
In conclusion, TDGC is a promising compound with a unique chemical structure and a range of potential applications in various fields of research. Its ability to interact with biological systems in a specific and targeted manner makes it a useful tool for studying the role of specific enzymes and receptors in various biological processes. Further research is needed to explore its potential as a treatment for various diseases and as a tool for studying biological processes.
Méthodes De Synthèse
TDGC is synthesized through the reaction of tetradecyl bromide with glycidyltrimethylammonium chloride and L-carnitine. The reaction takes place in a solvent mixture of water and chloroform and is catalyzed by a base. The resulting product is purified through a series of chromatographic techniques to obtain a pure form of TDGC.
Applications De Recherche Scientifique
TDGC has been extensively studied for its potential applications in various fields of research. It has been shown to have anticancer, antimicrobial, and anti-inflammatory properties. TDGC has also been shown to have potential applications in the treatment of metabolic disorders such as obesity, diabetes, and cardiovascular diseases.
Propriétés
Numéro CAS |
105201-53-4 |
|---|---|
Nom du produit |
2-Tetradecylglycidylcarnitine |
Formule moléculaire |
C24H47NO4 |
Poids moléculaire |
413.6 g/mol |
Nom IUPAC |
3-[[(2R)-2-tetradecyloxiran-2-yl]methoxy]-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C24H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-24(21-29-24)20-28-22(18-23(26)27)19-25(2,3)4/h22H,5-21H2,1-4H3/t22?,24-/m0/s1 |
Clé InChI |
XXOXFZDRHUHJAF-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC[C@@]1(CO1)COC(CC(=O)[O-])C[N+](C)(C)C |
SMILES |
CCCCCCCCCCCCCCC1(CO1)COC(CC(=O)[O-])C[N+](C)(C)C |
SMILES canonique |
CCCCCCCCCCCCCCC1(CO1)COC(CC(=O)[O-])C[N+](C)(C)C |
Synonymes |
2-tetradecylglycidylcarnitine TDGA-carnitine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]](/img/structure/B26952.png)



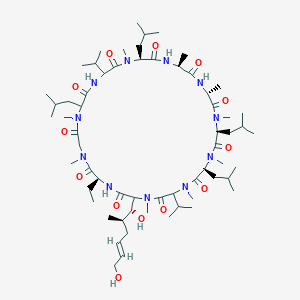
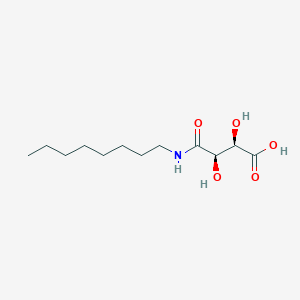
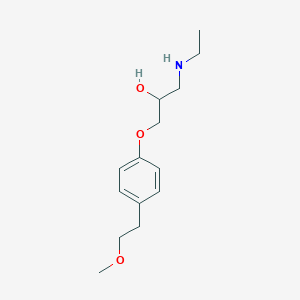
![Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B26973.png)
![propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B26981.png)
![(7S,9S)-9-acetyl-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B26983.png)

